3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine

Beschreibung

Chemical Identity and Nomenclature of 3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine

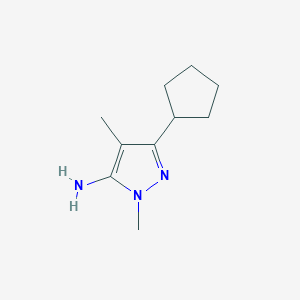

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-cyclopentyl-2,4-dimethylpyrazol-3-amine . This nomenclature follows the priority rules for numbering pyrazole derivatives, where the amine group (-NH₂) occupies position 3, the cyclopentyl group is at position 5, and methyl groups are at positions 2 and 4.

The structural representation (Figure 1) highlights:

- A five-membered pyrazole ring with nitrogen atoms at positions 1 and 2.

- A cyclopentyl substituent (C₅H₉) attached to position 5.

- Methyl groups (-CH₃) at positions 2 and 4.

- An amine group (-NH₂) at position 3.

Structural identifiers :

- SMILES :

CC1=C(N(N=C1C2CCCC2)C)N - InChIKey :

MPTNJWUKZAFWJC-UHFFFAOYSA-N - InChI :

InChI=1S/C10H17N3/c1-7-9(8-5-3-4-6-8)12-13(2)10(7)11/h8H,3-6,11H2,1-2H3

These identifiers encode the compound’s connectivity and stereochemical features, enabling precise database queries and computational modeling.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry numbers across chemical databases:

The CAS Registry Number (1152662-56-0) serves as a universal identifier for regulatory and commercial purposes, while the PubChem CID (43158729) facilitates access to experimental and computational data.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₇N₃ reflects the compound’s composition:

- 10 carbon atoms : Distributed across the pyrazole ring (5 carbons), cyclopentyl group (5 carbons), and methyl groups (2 carbons).

- 17 hydrogen atoms : Attached to carbons in the pyrazole core, cyclopentyl substituent, and methyl groups.

- 3 nitrogen atoms : Two in the pyrazole ring and one in the amine group.

Molecular weight :

$$

\text{Calculated: } (10 \times 12.01) + (17 \times 1.008) + (3 \times 14.01) = 179.26 \, \text{g/mol}

$$

This matches the PubChem-reported value of 179.26 g/mol .

Exact mass :

$$

179.1422 \, \text{g/mol (calculated using isotopic distributions)}

$$

Table 1: Elemental Composition

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 10 | 12.01 | 120.10 |

| Hydrogen | 17 | 1.008 | 17.14 |

| Nitrogen | 3 | 14.01 | 42.03 |

| Total | - | - | 179.26 |

Eigenschaften

Molekularformel |

C10H17N3 |

|---|---|

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

5-cyclopentyl-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C10H17N3/c1-7-9(8-5-3-4-6-8)12-13(2)10(7)11/h8H,3-6,11H2,1-2H3 |

InChI-Schlüssel |

MPTNJWUKZAFWJC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(N=C1C2CCCC2)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Methylation

Methyl groups at the N-1 and C-4 positions are typically introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Selective methylation is achieved by controlling reaction conditions and protecting groups if necessary.

Amination at the 5-Position

The amino group at the 5-position can be introduced by reduction of nitro-substituted pyrazoles or by direct amination reactions. Reduction is often performed using catalytic hydrogenation (Pd/C and hydrogen) or chemical reducing agents (Fe/HCl).

A detailed synthetic route adapted from patent literature and research findings involves the following key steps:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Formation of 3-cyclopentyl-substituted intermediate | Reaction of methyl cyclopentylcarboxylate with strong base and acetonitrile, heated at 70-75 °C for 12-16 h | Strong base (e.g., NaH), organic solvent (e.g., THF) | Yellow oily intermediate |

| 2. Reduction to hydroxypropionitrile | Reduction of 3-oxo-3-cyclopentylpropionitrile using chiral borane reagent R-CBS | R-CBS reagent, controlled temperature | Chiral hydroxy intermediate |

| 3. Mitsunobu reaction with 4-nitropyrazole | Coupling hydroxy intermediate with 4-nitropyrazole | Triphenylphosphine, diethyl azodicarboxylate, acetone or ethyl acetate, molar ratio 1:4:4:4 | Nitro-substituted pyrazole derivative |

| 4. Reduction of nitro group to amine | Catalytic hydrogenation using Pd/C under H2 atmosphere at 25-30 °C for 6-8 h | Pd/C, H2, THF solvent | Amino-pyrazole intermediate |

| 5. Diazotization and Sandmeyer reaction (optional for further substitution) | Conversion of amino group to bromo substituent | NaNO2, CuBr, HBr, temperature control 0-5 °C to 60-65 °C | Bromo-substituted pyrazole |

This route emphasizes the formation of the pyrazole ring bearing the cyclopentyl substituent, followed by functional group transformations to install the amino group at the 5-position. The methyl groups at N-1 and C-4 positions are introduced either before or after these steps via methylation reactions.

| Parameter | Details |

|---|---|

| Molecular Formula | C10H17N3 |

| Molecular Weight | 179.26 g/mol |

| Key Solvents | THF, acetone, ethyl acetate, dioxane |

| Catalysts | Pd/C for hydrogenation |

| Temperature Range | 0–85 °C depending on step |

| Reaction Times | 4–25 hours depending on step |

| Molar Ratios (example for Mitsunobu reaction) | Hydroxy intermediate:4-nitropyrazole:Triphenylphosphine:DEAD = 1:4:4:4 |

- The use of chiral borane reagents allows for stereoselective reduction steps, which can be critical if chiral centers are involved in the cyclopentyl substituent.

- Catalytic hydrogenation with Pd/C under mild conditions efficiently reduces nitro groups to amines without affecting other sensitive functionalities.

- Mitsunobu reaction conditions require careful control of molar ratios and solvent choice to maximize yield and purity.

- Diazotization followed by Sandmeyer reaction provides a versatile route for further substitution on the pyrazole ring if needed.

| Method Step | Reaction Type | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Cyclocondensation | Hydrazine + 1,3-dicarbonyl or equivalents | Heating in organic solvent | Core ring synthesis |

| Methylation | Alkylation | Methyl iodide or dimethyl sulfate | Basic medium, controlled temp | Selective N- and C-methylation |

| Cyclopentyl introduction | Substitution or starting material | Methyl cyclopentylcarboxylate | Base-mediated reaction | Forms cyclopentyl substituent |

| Amination | Reduction | Pd/C, H2 or Fe/HCl | Mild temp, inert atmosphere | Converts nitro to amino group |

| Diazotization/Sandmeyer | Substitution | NaNO2, CuBr, HBr | 0–65 °C | Optional for further modifications |

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Substituent Variations at the 3-Position

The 3-position of the pyrazole ring is a critical site for modulating activity. Key analogs include:

Key Observations :

- Electronic Effects : Aromatic substituents like 4-iodophenyl introduce electron-withdrawing effects, which may alter reactivity or solubility compared to aliphatic groups .

- Molecular Weight : Heavier substituents (e.g., iodophenyl) increase molecular weight significantly, which could impact pharmacokinetics .

Physicochemical Properties

- Solubility : Aliphatic substituents (cyclopentyl, butyl) reduce water solubility compared to polar aryl groups.

- Stability : Cyclopentyl’s steric hindrance may enhance stability against metabolic degradation relative to smaller groups like ethyl .

Biologische Aktivität

3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H14N4

- Molecular Weight : 178.24 g/mol

- IUPAC Name : 3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine

- CAS Number : [Insert CAS Number]

The biological activity of 3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine is primarily attributed to its interaction with various molecular targets. Research indicates that the compound may function as an inhibitor of specific enzymes involved in inflammatory pathways and microbial resistance. The exact mechanisms are still under investigation, but it is believed that the compound can modulate the activity of certain receptors and enzymes, leading to various pharmacological effects.

Antimicrobial Activity

3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine has been evaluated for its antimicrobial properties. In vitro studies have shown promising results against several bacterial strains:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibited (MIC = 8 µg/mL) | |

| Escherichia coli | Inhibited (MIC = 16 µg/mL) | |

| Klebsiella pneumoniae | Inhibited (MIC = 32 µg/mL) |

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Properties

In addition to antimicrobial effects, studies have indicated that 3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of derivatives of 3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine:

-

Synthesis and Antimicrobial Evaluation :

A study synthesized various derivatives and tested their antimicrobial activities. Compounds with additional functional groups showed enhanced activity against resistant strains of bacteria, highlighting the importance of structural modifications for improving efficacy. -

Structure–Activity Relationship (SAR) :

Research into the SAR has revealed that modifications at specific positions on the pyrazole ring significantly influence biological activity. For instance, substituents that increase hydrophobicity tend to enhance antimicrobial potency . -

Pharmacological Potential :

A comprehensive review highlighted the potential use of pyrazole derivatives in treating conditions such as diabetes and cancer due to their ability to modulate metabolic pathways .

Q & A

Basic: What are the recommended synthetic methodologies for 3-cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives of this compound are synthesized by reacting intermediates like 3-cyclopropyl-1,4-dimethyl-1H-pyrazol-5-amine with acid chlorides in dry dichloromethane under inert conditions. Triethylamine is used as a base to deprotonate the amine, facilitating acyl substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high yields and purity .

Basic: How is 3-cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine characterized structurally?

Key characterization methods include:

- NMR spectroscopy : H and C NMR confirm substituent positions and cyclopentyl integration. For example, cyclopropane protons in analogous compounds appear at δ 0.71–0.92 ppm .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight, as seen in bromodomain inhibitor studies (e.g., m/z 458.50 for a derivative) .

- X-ray crystallography : Tools like SHELXL and OLEX2 refine crystal structures, resolving steric effects of the cyclopentyl group .

Advanced: What strategies optimize the bioactivity of 3-cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine derivatives?

- Structure-activity relationship (SAR) studies : Modifying the cyclopentyl group or methyl substituents impacts target binding. For instance, replacing cyclopentyl with bulkier groups enhances bromodomain inhibition .

- Computational modeling : Density functional theory (DFT) calculations (e.g., using Colle-Salvetti correlation-energy formulas) predict electronic properties and guide substituent selection .

- Hybrid pharmacophore design : Coupling the pyrazole core with bioactive moieties (e.g., coumarin) improves antimicrobial activity .

Advanced: How should researchers address discrepancies between computational and experimental data for this compound?

- Validate computational parameters : Ensure DFT methods (e.g., gradient expansions for kinetic-energy density) align with experimental conditions .

- Hybrid experimental-computational workflows : Use crystallographic data (from SHELX-refined structures) to calibrate computational models .

- Revisit solvent effects : Polar solvents may stabilize unexpected tautomers, altering observed reactivity .

Advanced: What protocols evaluate the biological activity of 3-cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition assays (e.g., acetylcholinesterase) .

- Cellular studies : Screen for cytotoxicity using MTT assays on cancer cell lines .

- In silico docking : Simulate binding to targets like bromodomains (e.g., BRD4) using AutoDock Vina or Schrödinger Suite .

Basic: How is the stability of 3-cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine maintained during storage?

While specific data is limited, analogous pyrazole amines are stored at -20°C under nitrogen to prevent oxidation. Use amber vials to avoid photodegradation, and confirm stability via periodic HPLC analysis .

Advanced: How does the cyclopentyl group influence reactivity compared to similar substituents (e.g., cyclopropyl)?

- Steric effects : Cyclopentyl’s larger size reduces nucleophilic attack rates compared to cyclopropyl.

- Conformational flexibility : The cyclopentyl ring adopts envelope conformations, affecting binding pocket interactions. Comparative crystallographic studies (via OLEX2) highlight these differences .

Basic: What analytical techniques differentiate 3-cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine from its structural analogs?

- IR spectroscopy : Amine N-H stretches (~3250 cm) and C-N vibrations (~1274 cm) distinguish substitution patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates analogs based on hydrophobicity .

Advanced: How are reaction yields improved in the synthesis of 3-cyclopentyl derivatives?

- Optimize stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride minimizes side products .

- Microwave-assisted synthesis : Reduces reaction time and improves purity in analogous pyrazole systems .

Advanced: What are the challenges in crystallizing 3-cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.